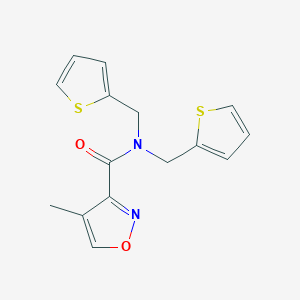![molecular formula C18H23FN2O3 B7431667 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid](/img/structure/B7431667.png)
5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. CPPC is a piperidine derivative that has a cyclopentanecarbonyl group and a fluorophenyl group attached to its structure.
作用机制
5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid is believed to exert its biological effects through its interaction with glutamate receptors. Specifically, 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and modulate its activity. This modulation of NMDA receptor activity can lead to changes in synaptic plasticity, which is thought to underlie learning and memory processes.
Biochemical and Physiological Effects
5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid can modulate the activity of NMDA receptors, leading to changes in synaptic plasticity. 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases. Additionally, 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One advantage of using 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid in lab experiments is its specificity for NMDA receptors. This specificity allows researchers to study the effects of NMDA receptor modulation on various physiological processes. However, one limitation of using 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid. One area of research is the development of 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid in various disease models. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid on NMDA receptors and synaptic plasticity.
合成方法
5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-fluorobenzaldehyde with cyclopentanone, followed by the reduction of the resulting product with sodium borohydride. The resulting alcohol is then reacted with piperidine-3-carboxylic acid to form 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid. The purity of 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid can be improved through recrystallization and chromatography techniques.
科学研究应用
5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid has been studied for its potential use in various scientific research applications. One of the most promising areas of research for 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid is in the field of medicinal chemistry. 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid has also been studied for its potential use as a tool in neuroscience research, particularly in the study of glutamate receptors.
属性
IUPAC Name |
5-amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c19-14-5-3-4-13(9-14)18(6-1-2-7-18)17(24)21-10-12(16(22)23)8-15(20)11-21/h3-5,9,12,15H,1-2,6-8,10-11,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJXRACLAVOSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)N3CC(CC(C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![3-[(4aS,7aS)-1-(thiophene-2-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7431614.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)


![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine](/img/structure/B7431651.png)
![1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-2-methylpiperidin-1-yl]-3-(furan-3-yl)propan-1-one](/img/structure/B7431653.png)

![2-chloro-N-[1-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431665.png)
![5-amino-1-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7431677.png)